molecular formula C7H17ClN2O2 B1441889 2-Amino-N-(3-hydroxypropyl)-2-methylpropanamide hydrochloride CAS No. 1219957-50-2

2-Amino-N-(3-hydroxypropyl)-2-methylpropanamide hydrochloride

Cat. No.: B1441889
CAS No.: 1219957-50-2
M. Wt: 196.67 g/mol
InChI Key: XLZWBZMUFVEHGW-UHFFFAOYSA-N
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Description

2-Amino-N-(3-hydroxypropyl)-2-methylpropanamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2 It is a derivative of acetamide and is characterized by the presence of an amino group, a hydroxypropyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-hydroxypropyl)-2-methylpropanamide hydrochloride typically involves the reaction of 2-methylpropanamide with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-methylpropanamide attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-hydroxypropyl)-2-methylpropanamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-Amino-N-(3-oxopropyl)-2-methylpropanamide.

    Reduction: Regeneration of 2-Amino-N-(3-hydroxypropyl)-2-methylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(3-hydroxypropyl)-2-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-hydroxypropyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The hydroxypropyl group plays a crucial role in these interactions by providing additional binding sites and enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride
  • 2-Amino-N-(3-hydroxypropyl)propanamide hydrochloride

Uniqueness

2-Amino-N-(3-hydroxypropyl)-2-methylpropanamide hydrochloride is unique due to the presence of the methyl group on the propanamide moiety, which can influence its chemical reactivity and interactions with molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.

Properties

IUPAC Name

2-amino-N-(3-hydroxypropyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(11)9-4-3-5-10;/h10H,3-5,8H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZWBZMUFVEHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219957-50-2
Record name Propanamide, 2-amino-N-(3-hydroxypropyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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